(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-2-Amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride, also known as MPQX, is a competitive antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound plays a crucial role in the field of neuroscience and has been widely used in scientific research due to its ability to modulate the activity of mGluR4.
Scientific Research Applications
Aurora Kinase Inhibition
Compounds with pyrazole structures have been studied for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition is a promising strategy for cancer therapy. For example, a study discusses Aurora kinase inhibitors' potential for treating cancer, highlighting the therapeutic relevance of pyrazole-containing compounds in oncology research (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Pyrimidinyl Propanoates
Pyrimidinyl propanoates are another class of compounds synthesized from precursors like levulinic acid, showcasing the versatility of pyrazole derivatives in creating glutamate-like compounds. These syntheses are vital for developing new pharmaceuticals and exploring biological activity (A. Flores et al., 2013).
Chemical Synthesis and Modification
Pyrazole derivatives serve as intermediates in synthesizing various heterocyclic compounds. They can undergo reactions to produce a wide range of products with potential biological activities. For instance, research demonstrates the synthesis of bicyclic acylpyrazolium salts and γ-lactams from 3-hydroxy-1H-pyrazoles, highlighting the chemical diversity achievable through modifications of pyrazole derivatives (H. Dorn & Rüdiger Ozegowski, 1998).
Hydrogen Bonding Studies
The study of hydrogen bonding in molecules containing pyrazole rings can provide insights into their potential pharmaceutical applications. For example, research into the hydrogen bonding in pyridinone derivatives elucidates the structure-activity relationships critical for drug design (P. Dobbin et al., 1993).
Anticancer Activity
Some pyrazole derivatives are explored for their anticancer activity, underscoring the importance of such compounds in medicinal chemistry. Studies have shown that certain pyrazolylpyrimidines exhibit cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer treatment (H. Saad & A. Moustafa, 2011).
properties
IUPAC Name |
(2R)-2-amino-3-(2-methyl-3-oxo-1H-pyrazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.2ClH/c1-10-6(11)4(3-9-10)2-5(8)7(12)13;;/h3,5,9H,2,8H2,1H3,(H,12,13);2*1H/t5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTATTXCLBNIGV-ZJIMSODOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=CN1)C[C@H](C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.